molecular formula C12H9F6NO B1319027 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 284027-34-5

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1319027
CAS No.: 284027-34-5
M. Wt: 297.2 g/mol
InChI Key: OZLKEHFVMNOUHQ-UHFFFAOYSA-N
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Description

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoroacetyl groups attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline skeleton through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Addition of Trifluoroacetyl Group: The final step involves the acylation of the isoquinoline derivative with trifluoroacetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group under mild conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Functionalized isoquinoline derivatives with various substituents replacing the trifluoromethyl groups.

Scientific Research Applications

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways. The trifluoroacetyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline: Lacks the additional trifluoromethyl group, resulting in different chemical and biological properties.

    7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the trifluoroacetyl group, affecting its reactivity and applications.

    2-Trifluoroacetyl-7-methyl-1,2,3,4-tetrahydroisoquinoline: Substitution of the trifluoromethyl group with a methyl group, leading to altered chemical behavior.

Uniqueness: 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart distinct electronic and steric effects. These features enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

IUPAC Name

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLKEHFVMNOUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.0 ml of concentrated sulfuric acid were slowly added dropwise to a solution of 1.77 g (6.2 mmol) of N-trifluoroacetyl-2-(4-trifluoromethylphenyl)ethylamine [prepared from 2-(4-trifluoromethylphenyl)ethylamine and trifluoroacetic anhydride at −5° C.] in 7.5 ml of glacial acetic acid, and, while cooling in ice, 2 ml of formalin solution were added dropwise. After 18 hours at room temperature, the reaction mixture was poured into 130 ml of ice-water and extracted with dichloromethane, and the combined organic phases were washed with sodium bicarbonate solution and then with water. After drying over sodium sulfate, filtration and evaporation, 1.7 g of 2-trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline were isolated and were converted into 7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline by heating under reflux in ethanol/3N HCl (1:1) and alkaline workup.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
130 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,2,2-Trifluoro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}acetamide (4.00 g, 14 mmol) and paraformaldehyde (0.63 g) were combined in a flask and dissolved in acetic acid (11 mL). Sulfuric acid (11 mL) was added slowly. The mixture went from a cloudy solution to clear and an exothermic reaction was observed. After 40 min, the flask was lowered into an ice bath. The reaction was quenched with cold water and the resulting solution was extracted with EtOAc three times. The combined extracts were washed with water, saturated sodium bicarbonate and brine, dried (MgSO4), filtered, and concentrated to afford a yellow oil (4.1 g, 83%). MS calculated for C12H9F6NO: (M+H)+298; found 298.0.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Three
Name
Yield
83%

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